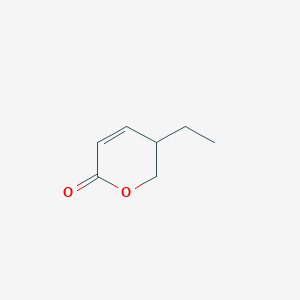
2H-Pyran-2-one, 5-ethyl-5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 5-ethyl-5,6-dihydro-: is a heterocyclic compound with the molecular formula C7H10O2 . It is a derivative of 2H-pyran-2-one, characterized by the presence of an ethyl group at the 5th position and a partially saturated ring. This compound is part of the larger family of pyranones, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- can be achieved through several methods:
Intramolecular Cyclization: This method involves the cyclization of suitable precursors under acidic or basic conditions to form the pyranone ring.
N-Heterocyclic Carbene (NHC) Catalysis: Enals and ketones can be reacted in the presence of NHC precatalysts to form the desired pyranone structure.
Dicobaltoctacarbonyl-Mediated Cycloaddition: This involves the use of dicobaltoctacarbonyl complexes to facilitate the cycloaddition of epoxyalkynes, leading to the formation of pyranones.
Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- typically involves the hydrogenation of suitable ketone precursors in the presence of catalysts such as aluminum platinum or aluminum palladium .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyranone derivatives.
Substitution: Substitution reactions can occur at the ethyl group or other positions on the ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidized Derivatives: Various carboxylic acids and ketones.
Reduced Derivatives: Fully saturated pyranones.
Substituted Products: Halogenated or alkylated pyranones.
Scientific Research Applications
Chemistry: 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- is used as an intermediate in the synthesis of various organic compounds, including heterocycles and natural products .
Biology and Medicine: This compound has shown potential in biological applications due to its antimicrobial, antifungal, and anticancer properties. It is also known to induce colony-stimulating factors in bone marrow stromal cells .
Industry: In the industrial sector, 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- is used as a starting material for the synthesis of antibiotics, fragrances, dyes, and rubber products .
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
- 5,6-Dihydro-2H-pyran-2-one
- 6-Pentyl-5,6-dihydro-2H-pyran-2-one (Massoilactone)
- 5-Hydroxy-2-decenoic acid δ-lactone
Comparison: 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- is unique due to the presence of the ethyl group at the 5th position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antimicrobial and anticancer activities .
Properties
CAS No. |
88981-50-4 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-ethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-2-6-3-4-7(8)9-5-6/h3-4,6H,2,5H2,1H3 |
InChI Key |
IARPNQQEBPSAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)
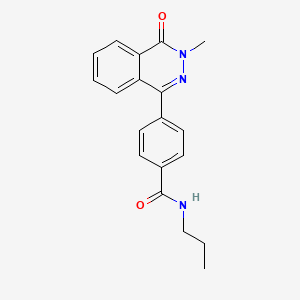
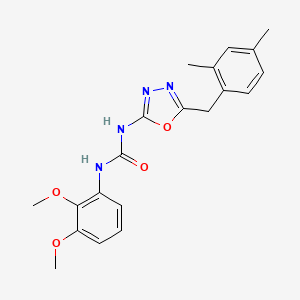
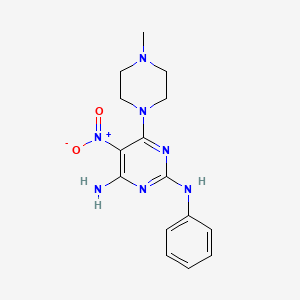
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
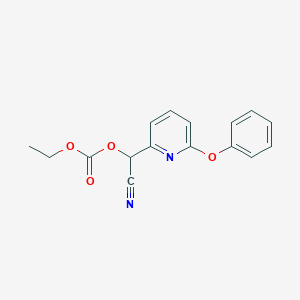
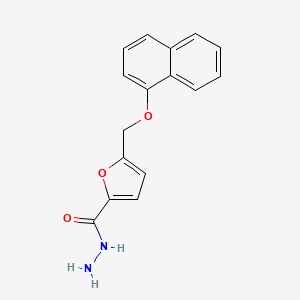
![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)
![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)
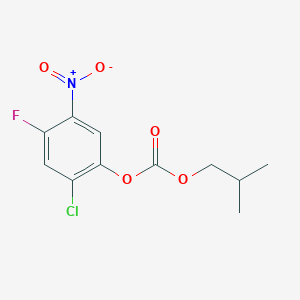
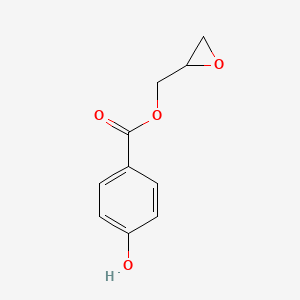
![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)
